1-((Dipropylamino)methyl)cyclohexan-1-ol

Description

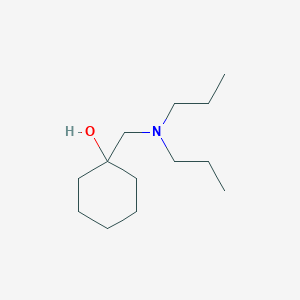

1-((Dipropylamino)methyl)cyclohexan-1-ol is a cyclohexanol derivative characterized by a dipropylamino-methyl substituent attached to the cyclohexanol core. The compound’s structure combines a hydrophobic cyclohexane ring with a tertiary amine group, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C13H27NO |

|---|---|

Molecular Weight |

213.36 g/mol |

IUPAC Name |

1-[(dipropylamino)methyl]cyclohexan-1-ol |

InChI |

InChI=1S/C13H27NO/c1-3-10-14(11-4-2)12-13(15)8-6-5-7-9-13/h15H,3-12H2,1-2H3 |

InChI Key |

MTZIAIACZPBOKL-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)CC1(CCCCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Dipropylamino)methyl)cyclohexan-1-ol typically involves the following steps:

Formation of the Cyclohexanol Core: The cyclohexanol core can be synthesized through the hydrogenation of phenol or by the hydration of cyclohexene.

Introduction of the Dipropylamino Group: The dipropylamino group can be introduced via a Mannich reaction, where cyclohexanone reacts with formaldehyde and dipropylamine under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and Mannich reaction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((Dipropylamino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed

Oxidation: Cyclohexanone or cyclohexanal.

Reduction: Cyclohexane derivative.

Substitution: Cyclohexyl halides or esters.

Scientific Research Applications

1-((Dipropylamino)methyl)cyclohexan-1-ol has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as analgesic or anesthetic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((Dipropylamino)methyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The dipropylamino group may facilitate binding to specific sites, while the cyclohexanol core provides structural stability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

(1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol (Tramadol)

- Structure: Features a dimethylamino-methyl group and a 3-methoxyphenyl substituent on the cyclohexanol core.

- Pharmacology: Tramadol is a well-known analgesic with dual opioid and monoaminergic activity. The dimethylamino group contributes to its serotonin/norepinephrine reuptake inhibition, while the methoxyphenyl moiety enhances µ-opioid receptor affinity .

1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol

- Structure : Substituted with a piperidinylmethyl group.

- Properties : The piperidine ring introduces a rigid, basic nitrogen, which may enhance receptor binding specificity. Molecular weight (197.32 g/mol) is lower than the target compound (estimated ~241.4 g/mol), suggesting differences in solubility and bioavailability .

4-(Dibenzylamino)cyclohexan-1-ol

- Structure: Contains a bulkier dibenzylamino group.

- Synthesis: Prepared via benzylation of 4-aminocyclohexanol ().

Compounds with Similar Amino Substituents but Different Cores

4-[2-(Dipropylamino)ethyl]-1-(hydroxymethyl)indolin-2-one

- Structure: Dipropylaminoethyl chain attached to an indolinone core.

- Context: A process impurity in Ropinirole synthesis (). The indolinone core confers rigidity and hydrogen-bonding capacity, which may enhance dopamine receptor affinity compared to the flexible cyclohexanol scaffold .

Impact of Substituents on Physicochemical and Pharmacokinetic Properties

Research Findings and Implications

- Synthetic Accessibility: Dipropylamino derivatives may require optimized alkylation conditions due to the steric bulk of propyl groups, as inferred from benzylation strategies in .

- Pharmacological Potential: The dipropylamino group’s lipophilicity could enhance blood-brain barrier penetration, but may also increase off-target binding compared to tramadol’s polar dimethylamino group .

Biological Activity

1-((Dipropylamino)methyl)cyclohexan-1-ol is a compound with potential pharmacological applications, particularly in the realm of analgesics and other therapeutic areas. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

- Molecular Formula : C13H25N1O

- Molecular Weight : 225.35 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to function as a central nervous system (CNS) depressant , modulating pain pathways through opioid receptor agonism and influencing adrenergic pathways.

Biological Activity Overview

-

Analgesic Properties :

- The compound exhibits significant analgesic activity, comparable to traditional opioids, but with a potentially lower side effect profile. This is crucial in developing alternatives to opioids for pain management.

- In studies, the effective dose (ED50) for analgesic action has been reported at approximately 11.2 mg/kg in animal models, indicating a potent effect at relatively low doses .

- Antitussive Effects :

- Antiphlogistic and Antihistaminic Activity :

Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Analgesic | ED50 = 11.2 mg/kg (mice) | |

| Antitussive | 63% cough reflex inhibition (cats) | |

| Anti-inflammatory | Significant reduction in inflammation |

Relevant Research

A study published in the Journal of Medicinal Chemistry highlighted the compound's potential as an analgesic agent with a unique mechanism that may involve modulation of both opioid and non-opioid pathways, suggesting a dual-action profile that could mitigate the risk of dependency associated with traditional opioids .

Another significant finding from patent literature indicates that similar compounds exhibit strong analgesic effects while being well-tolerated by test subjects, reinforcing the potential therapeutic applications of this compound in human medicine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.